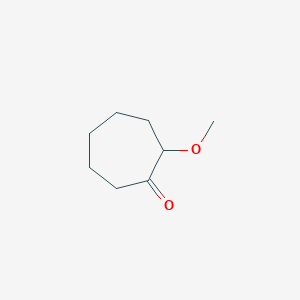

2-Methoxycycloheptanone

Description

Structure

3D Structure

Properties

CAS No. |

155200-44-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2-methoxycycloheptan-1-one |

InChI |

InChI=1S/C8H14O2/c1-10-8-6-4-2-3-5-7(8)9/h8H,2-6H2,1H3 |

InChI Key |

BQHRSBPOYHEYHI-UHFFFAOYSA-N |

SMILES |

COC1CCCCCC1=O |

Canonical SMILES |

COC1CCCCCC1=O |

Synonyms |

2-METHOXYCYCLOHEPTANONE |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 2 Methoxycycloheptanone Transformations

Mechanistic Investigations of Reactions Involving the Methoxy (B1213986) Ketone Moiety

The interplay between the electron-withdrawing carbonyl group and the adjacent methoxy group governs the mechanistic pathways of several key transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon in 2-methoxycycloheptanone is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. kvmwai.edu.inlibretexts.org The mechanism typically involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of this intermediate yields an alcohol. libretexts.orgsavemyexams.com The reaction can be catalyzed by either acid or base. libretexts.org Base catalysis enhances the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.org

A notable example is the addition of Grignard reagents. While specific studies on this compound are limited, research on related α-methoxy ketones demonstrates that Grignard reagents attack the carbonyl carbon to produce tertiary methoxyalcohols. wikipedia.org Another relevant reaction is the addition of a cyanide anion (from a source like HCN or TMSCN) to form a cyanohydrin. dss.go.th This reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. dss.go.th Asymmetric Strecker synthesis, which begins with a cyanide addition to a ketimine derived from the ketone, has been performed on the related 2-methoxycyclohexanone (B1203222), highlighting a synthetic application of this reactivity.

Table 1: Mechanistic Overview of Nucleophilic Addition

| Step | Base-Catalyzed Mechanism | Acid-Catalyzed Mechanism | Key Intermediate |

|---|---|---|---|

| 1 | Nucleophilic attack by :Nu⁻ on the carbonyl carbon. | Protonation of the carbonyl oxygen by H-A. | Tetrahedral Alkoxide |

| 2 | Protonation of the alkoxide intermediate by H₂O or other acid source. | Nucleophilic attack by :Nu-H on the activated carbonyl carbon. | Oxonium Ion |

| 3 | - | Deprotonation to yield the final alcohol product. | - |

Alpha-Alkylation and Related Enolate Chemistry

The protons on the carbons alpha (adjacent) to the carbonyl group in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. byjus.com This enolate can then react with an electrophile, such as an alkyl halide, in an SN2-type reaction to form a new carbon-carbon bond at the alpha-position. chemistrysteps.compressbooks.publibretexts.org

The regioselectivity of enolate formation is a critical aspect. For an unsymmetrical ketone like this compound, two different enolates can potentially form:

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton (at C7). This pathway is faster and is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). chemistrysteps.compressbooks.pub

Thermodynamic Enolate: Formed by removing a proton from the more substituted alpha-carbon (at C2). This results in a more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., NaH or NaOEt) at higher temperatures. chemistrysteps.comlibretexts.org

The choice of base and reaction conditions therefore allows for selective alkylation at either the C2 or C7 position. Because the reaction proceeds via an SN2 mechanism, it is most efficient with methyl and primary alkyl halides. pressbooks.puballen.in

Table 2: Conditions for Regioselective Enolate Formation and Alkylation

| Enolate Type | Position of Deprotonation | Favored By | Typical Base | Temperature | Resulting Product |

|---|---|---|---|---|---|

| Kinetic | C7 | Faster, irreversible formation | LDA | Low (e.g., -78°C) | 7-Alkyl-2-methoxycycloheptanone |

| Thermodynamic | C2 | More stable enolate, equilibrium conditions | NaH, NaOEt | Higher (e.g., Room Temp) | 2-Alkyl-2-methoxycycloheptanone |

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangements of Derived Methoxyalcohols)

Methoxyalcohols derived from the nucleophilic addition to this compound can undergo acid-catalyzed rearrangement reactions, such as the pinacol rearrangement. wikipedia.org This reaction transforms a 1,2-diol (or a related species like a methoxyalcohol) into a ketone or aldehyde. wikipedia.orgbyjus.com

The general mechanism involves four key steps: byjus.compearson.com

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comuomustansiriyah.edu.iq In the case of a methoxyalcohol derived from this compound, the hydroxyl group added via nucleophilic addition would be protonated.

Carbocation Formation: The departure of water generates a carbocation. The stability of this carbocation is a key factor in determining the reaction pathway. wikipedia.orgchemistrysteps.com

1,2-Migration: A group (alkyl, aryl, or hydride) from the adjacent carbon migrates to the carbocation center. The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion. wikipedia.orguomustansiriyah.edu.iq

Deprotonation: Loss of a proton from the oxonium ion yields the final carbonyl product. pearson.com

In cyclic systems, the stereochemistry of the diol is crucial, with the group anti-periplanar to the leaving group preferentially migrating. wikipedia.org The migratory aptitude generally follows the order: H > aryl > alkyl. pw.live This rearrangement can lead to ring expansion or contraction, depending on the substrate and conditions. masterorganicchemistry.com

Photochemical Reactions and Radical Species Generation (e.g., Related 3-Methoxycycloheptanone Formation)

Upon absorption of UV light, ketones like this compound can undergo photochemical reactions. A primary process for cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage (α-cleavage) of one of the C-C bonds adjacent to the carbonyl group. kvmwai.edu.inrsc.orgwikipedia.org This cleavage generates a biradical intermediate. rsc.org For this compound, two possible α-cleavage pathways exist: cleavage of the C1-C2 bond or the C1-C7 bond. The pathway leading to the more stable radical is generally favored. kvmwai.edu.in

Once formed, the biradical can undergo several secondary reactions: wikipedia.org

Decarbonylation: Loss of carbon monoxide followed by recombination of the alkyl radicals.

Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.

Recombination: Re-formation of a cyclic ketone, which can lead to isomerization. For example, photolysis of some 2-methylcycloalkanones can lead to the formation of 3-methylcycloalkanones. researchgate.net It is plausible that irradiation of this compound could similarly lead to the formation of 3-methoxycycloheptanone through recombination of the biradical intermediate.

The specific outcome of the photochemical reaction is highly dependent on factors such as the solvent, ring size, and substitution pattern. savemyexams.comrsc.org

Cleavage Reactions of 2-Methoxycycloalkanone Oximes (e.g., Beckmann Cleavage for Related 2-Methoxycyclooctanone Oxime)

The oxime derivative of this compound or related cyclic ketones can undergo cleavage reactions, most notably the Beckmann rearrangement or fragmentation. The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an amide (or a lactam for cyclic oximes). tutorchase.comunacademy.comwikipedia.org The reaction is initiated by protonation of the oxime's hydroxyl group, turning it into a good leaving group. unacademy.commasterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate, which is then attacked by water to form the lactam after tautomerization. unacademy.comscribd.com

A related and synthetically useful reaction is the Beckmann fragmentation, which occurs when the migrating group can form a stable carbocation. wikipedia.org For the oxime of a related compound, 2-methoxycyclooctanone, treatment with phosphorus pentachloride or thionyl chloride leads to a Beckmann fragmentation. orgsyn.orgorgsyn.org In this case, cleavage of the C1-C2 bond occurs, driven by the formation of a stable nitrilium ion and the elimination of the methoxy group. The final product is not a lactam, but an ω-cyanoaldehyde (7-cyanoheptanal), demonstrating a powerful ring-opening transformation. orgsyn.orgorgsyn.org This procedure is noted to be superior to methods using other substituents at the C2 position. orgsyn.org

Table 3: Comparison of Beckmann Rearrangement vs. Fragmentation for a 2-Methoxycycloalkanone Oxime

| Reaction Type | Key Condition | Migrating/Fragmenting Group | Intermediate | Product Type | Example Product (from 2-Methoxycyclooctanone Oxime) |

|---|---|---|---|---|---|

| Rearrangement | Standard acid catalysis (e.g., H₂SO₄) | Alkyl group anti to OH | Nitrilium Ion | Lactam | 8-membered lactam |

| Fragmentation | Lewis acids (e.g., PCl₅, SOCl₂) | C-C bond cleavage stabilized by methoxy group | Nitrilium Ion, Alkene/Carbocation | Cyano-aldehyde | 7-Cyanoheptanal orgsyn.orgorgsyn.org |

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies specifically for reactions of this compound are not extensively reported in the literature. However, the kinetics of the fundamental reaction types can be inferred from studies on analogous systems.

Alpha-Alkylation: The alkylation of enolates is an SN2 reaction. pressbooks.pub The rate-determining step is the bimolecular collision between the enolate nucleophile and the alkyl halide electrophile. allen.in Therefore, the reaction rate is dependent on the concentration of both species. Kinetic studies on related palladium-catalyzed decarboxylative alkylations have sometimes shown a zero-order dependence on the substrate concentration, suggesting that the rate-limiting step can be the formation of the active catalyst or a subsequent step like C-C bond formation, rather than the initial enolate formation. nih.govcaltech.edu For base-catalyzed alkylations with styrene, kinetic isotope effect studies indicate that the initial C-H bond breaking to form the enolate is not the rate-determining step. nih.gov

Nucleophilic Addition: The kinetics of nucleophilic addition to carbonyls are highly dependent on the reaction conditions. The reactions are catalyzed by both acid and base. libretexts.org Under neutral conditions, the reaction is often slow. The rate-limiting step can be either the initial nucleophilic attack or the subsequent proton transfer steps, depending on the specific nucleophile and solvent system.

Rearrangements: In the pinacol rearrangement, the rate-determining step is typically the formation of the initial carbocation after the loss of the protonated hydroxyl group. dalalinstitute.com Factors that stabilize the carbocation will increase the reaction rate. For the Beckmann rearrangement, the rate is influenced by the acidity of the catalyst and the stability of the nitrilium ion intermediate.

Systematic kinetic modeling, often aided by DFT calculations, has been used to compare reaction mechanisms and predict kinetic performance for reactions like benzene (B151609) alkylation, highlighting the importance of understanding the energy barriers of each step in the proposed mechanism. researchgate.net

Transition State Analysis in Methoxycycloheptanone Reactions

The analysis of transition states is crucial for understanding the reaction mechanisms and kinetics of transformations involving this compound. While direct experimental or computational studies specifically targeting the transition states of this compound reactions are not extensively available in the public domain, a comprehensive understanding can be constructed by drawing parallels with analogous cyclic ketone systems, such as cycloheptanone (B156872) and substituted cyclohexanones. The principles of stereoelectronics, conformational analysis, and computational chemistry provide a robust framework for predicting the nature of these transient species.

Transition state theory (TST) forms the foundation for this analysis, positing that reacting molecules pass through a high-energy activated complex, the transition state, on their way to forming products. researchgate.net The energy of this transition state dictates the activation energy (ΔG‡) of the reaction, which in turn governs the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transition states, providing insights into their geometry, energy, and the electronic factors that stabilize or destabilize them. acs.orgnih.gov

For this compound, key reactions would include nucleophilic addition to the carbonyl group, enolate formation and subsequent reactions, and reductions. The presence of the methoxy group at the α-position introduces significant electronic and steric effects that modulate the transition states of these reactions compared to the unsubstituted cycloheptanone.

Influence of the Methoxy Group on Transition State Geometries and Energies

The 2-methoxy substituent can influence transition states through several mechanisms:

Inductive Effects: The electron-withdrawing nature of the oxygen atom can polarize the carbonyl group, potentially affecting the electrophilicity of the carbonyl carbon and the stability of charged intermediates.

Steric Hindrance: The methoxy group can sterically hinder the approach of reagents to the carbonyl face, influencing the diastereoselectivity of nucleophilic attack.

Stereoelectronic Effects: The orientation of the C-O bond of the methoxy group relative to the developing bonds in the transition state can lead to stabilizing or destabilizing orbital interactions. For instance, in reactions involving enolates, the alignment of the methoxy group can influence the stereochemical outcome of alkylation. ubc.ca

Conformational Effects: The cycloheptanone ring is conformationally flexible, existing in various twist-chair and boat conformations. researchgate.net The methoxy group will influence the relative energies of these ground state conformers and, critically, the transition state geometries derived from them.

Transition States in Nucleophilic Addition Reactions

In nucleophilic additions to ketones, the nucleophile can approach the carbonyl carbon from two faces, leading to different stereoisomers. For cyclic ketones, this is often described as axial or equatorial attack. The relative energies of the corresponding transition states determine the product distribution. Theoretical studies on cyclohexanone (B45756) have shown that the stereoselectivity is a delicate balance of steric and electronic effects. nih.gov For instance, the reduction of cyclohexanone with lithium aluminum hydride shows a strong preference for axial attack, which is attributed to electronic factors being more significant than torsional strain. nih.govacs.org

In the case of this compound, the methoxy group would likely direct nucleophilic attack to the face opposite to it to minimize steric repulsion. The preferred trajectory of the nucleophile would also be influenced by the need to maintain optimal orbital overlap, as described by the Bürgi-Dunitz trajectory.

Hypothetical Transition State Energy Data for Nucleophilic Addition

While specific experimental data for this compound is unavailable, we can construct a hypothetical data table based on computational studies of related systems to illustrate the expected energetic differences. The following table presents plausible relative activation energies for the nucleophilic addition of a generic nucleophile ("Nu⁻") to this compound, considering the approach from the face syn and anti to the methoxy group.

| Reactant | Mode of Attack | Relative Activation Energy (ΔG‡) (kcal/mol) | Expected Major Product |

| This compound | Syn to -OCH₃ | Higher | Minor |

| This compound | Anti to -OCH₃ | Lower | Major |

Note: This table is illustrative and based on general principles of steric hindrance in cyclic systems. Actual values would depend on the specific nucleophile, solvent, and temperature.

Transition States in Enolate Reactions

The formation of an enolate from this compound can lead to two regioisomers. The subsequent reactions of these enolates, such as alkylation, are also under stereoelectronic control. The transition state for alkylation of a cyclohexanone enolate is thought to involve a pyramidalization of the nucleophilic carbon atom, with a preference for a trajectory that leads to a chair-like conformation in the product. ubc.ca The methoxy group in this compound would be expected to influence the facial selectivity of the electrophilic attack on the enolate.

Computational Insights into Related Systems

Computational studies on the chloroboration of substituted acetophenones have demonstrated how electron-donating groups, such as methoxy, can influence reaction barriers. rsc.org For instance, the presence of a methoxy group can affect the stability of intermediates and transition states. A computational study on methoxy-substituted indanones also highlighted the energetic effects of the methoxy group on the thermodynamic properties of cyclic ketones. mdpi.com These findings support the notion that the 2-methoxy group in cycloheptanone would have a quantifiable impact on the transition state energies of its reactions.

Ring strain is another critical factor, particularly in cyclic systems. The strain energy of cycloheptanone influences its reactivity. acs.org The introduction of a substituent can alter this strain and, consequently, the activation barriers for reactions. For example, photochemical studies on cyclic ketones have shown that ring strain significantly affects the barriers for C-C bond fission in the excited state. rsc.orgresearchgate.net While ground-state thermal reactions are different, the underlying principle that substituents modify ring strain and, therefore, transition state energies remains relevant.

Derivatization and Chemical Transformations of 2 Methoxycycloheptanone

Synthesis of Complex Organic Molecules Utilizing 2-Methoxycycloheptanone as a Synthetic Intermediate

The unique structural features of this compound make it a useful building block for creating more elaborate organic compounds. smolecule.com Its ketone and methoxy (B1213986) groups serve as handles for a range of chemical reactions, enabling chemists to construct complex molecular frameworks that are often essential for pharmaceuticals and materials science.

For instance, this compound can serve as a precursor in the asymmetric Strecker synthesis. In a documented example using the six-membered ring analogue, racemic 2-methoxycyclohexanone (B1203222) was reacted with a chiral amine, such as (S)- or (R)-1-phenylethylamine, to form chiral ketimines. Subsequent addition of cyanide, followed by hydrolysis, yielded stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are complex diamino acid derivatives. researchgate.net This methodology highlights the potential of α-methoxy cycloalkanones, including this compound, as intermediates in the synthesis of stereochemically rich and biologically relevant molecules.

Introduction of Diverse Functionality onto the Cycloheptanone (B156872) Scaffold

Derivatization is a key strategy in organic synthesis to modify a compound and produce a new one with different properties. greyhoundchrom.com The this compound scaffold can be functionalized through various reactions targeting its ketone group or adjacent carbon atoms. These transformations introduce new functional groups, which can then be used for further synthetic elaborations.

The carbonyl group is a primary site for derivatization. For example, it can be converted into an oxime through reaction with hydroxylamine (B1172632) or its derivatives. researchgate.net Aldehydes and ketones are commonly derivatized by forming oximes with reagents like O-alkylhydroxylamine HCl. gcms.cz Another important transformation is the reduction of the ketone to a secondary alcohol, which introduces a hydroxyl group. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2-methoxycycloheptan-1-ol. This new alcohol functionality can then undergo further reactions, such as oxidation or substitution.

The carbon atoms alpha to the ketone are also reactive sites. Through the formation of an enolate, various substituents can be introduced. This process, known as alkylation, allows for the formation of new carbon-carbon bonds, expanding the molecular framework.

Table 1: Examples of Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oxime |

| This compound | Sodium Borohydride (NaBH₄), Methanol (B129727) | 2-Methoxycycloheptan-1-ol | Secondary Alcohol |

| This compound | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime derivative | PFBHA Oxime |

| This compound | Lithium diisopropylamide (LDA), then an alkyl halide (R-X) | 7-Alkyl-2-methoxycycloheptanone | Alkyl group |

Regioselective and Chemoselective Transformations of this compound

Chemoselectivity and regioselectivity are crucial concepts in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. rsc.orgoxfordsciencetrove.com Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity describes the preference for reaction at one site over another within a functional group or molecule. numberanalytics.comucalgary.ca

In this compound, the two main functional groups are the ketone and the ether (methoxy group). The ketone is generally more reactive towards nucleophilic reagents than the ether. For example, reduction with sodium borohydride (NaBH₄) is a highly chemoselective reaction that will reduce the ketone to an alcohol while leaving the methoxy group untouched. jiwaji.edu This allows for the selective modification of the carbonyl group without affecting the ether linkage.

Regioselectivity becomes important when considering reactions at the α-carbons, such as enolate formation. This compound has two α-carbons, at the C2 and C7 positions. The formation of the enolate can be directed to one side or the other depending on the reaction conditions (e.g., choice of base, temperature). This control is vital for subsequent reactions like alkylation, as it determines the position of the newly introduced substituent. For instance, using a bulky base might favor deprotonation at the less sterically hindered C7 position, leading to the 7-alkylated product.

Ring Contraction Rearrangements of this compound and its Derivatives

Ring contraction reactions are powerful transformations that allow for the synthesis of smaller, often more strained or functionalized, ring systems from larger ones. harvard.edu A classic example applicable to derivatives of this compound is the Favorskii rearrangement. slideshare.net This reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.org

For this compound, the Favorskii rearrangement would first require halogenation at the α-position (C7) to create a 7-halo-2-methoxycycloheptanone derivative. Upon treatment with a base, such as sodium methoxide, this intermediate would undergo rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. youtube.com The subsequent ring-opening of this strained intermediate results in the formation of a more stable, smaller ring.

In the case of a 7-halo-2-methoxycycloheptanone derivative, the Favorskii rearrangement would yield a substituted cyclohexane (B81311) carboxylic acid ester. This transformation is a synthetically useful method for converting a seven-membered ring into a highly functionalized six-membered ring, which is a common structural motif in many natural products and pharmaceuticals. ddugu.ac.in

Table 2: Hypothetical Favorskii Rearrangement of a this compound Derivative

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

| 7-Bromo-2-methoxycycloheptanone | Sodium Methoxide (NaOMe) | Bicyclic cyclopropanone | Methyl 2-methoxycyclohexanecarboxylate |

This reaction provides a strategic route to access complex cyclohexane systems that might be difficult to synthesize through other methods. The versatility of the Favorskii rearrangement makes it a valuable tool in the synthetic chemist's arsenal (B13267) for skeletal modifications. ddugu.ac.in

Retrosynthetic Analysis of 2 Methoxycycloheptanone and Its Advanced Derivatives

Principles and Application of Retrosynthetic Analysis to Cyclic Ketones

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule (TM) through a series of imaginary steps known as disconnections. wikipedia.orgicj-e.orgias.ac.in The goal is to break down a complex structure into simpler, readily available starting materials. wikipedia.orgdeanfrancispress.com This process begins with the target and works backward, reversing known chemical reactions. youtube.com Key operations in this analysis include disconnections, which are the reverse of synthetic reactions, and functional group interconversions (FGI), which involve converting one functional group into another to facilitate a disconnection. ias.ac.indeanfrancispress.comlkouniv.ac.in

When applied to cyclic ketones, retrosynthetic analysis must consider the unique structural constraints of the ring system. Strategies often focus on:

Ring-forming reactions: Disconnections that break the cyclic structure to reveal open-chain precursors are highly valuable. This approach leverages powerful cyclization reactions such as intramolecular aldol (B89426) condensations, Dieckmann condensation for 1,6-dicarbonyl precursors, or ring-closing metathesis.

Disconnections of substituents: Bonds connecting substituents to the ring are common points for disconnection. For α-substituted cyclic ketones, analysis often involves disconnecting the bond between the α-carbon and the substituent or the α-carbon and the carbonyl group. nih.gov

Ring expansion or contraction reactions: The analysis might involve an FGI to a different ring size that is more accessible. For instance, a cycloheptanone (B156872) ring might be retrosynthetically derived from a cyclohexanone (B45756) derivative via a ring expansion reaction.

Preservation of stereochemistry: For complex cyclic ketones with multiple stereocenters, each disconnection must be evaluated for its potential impact on stereochemical control in the forward synthesis. fiveable.me

The analysis proceeds by identifying synthons—idealized, often ionic, fragments resulting from a disconnection—and then finding their corresponding synthetic equivalents, which are the actual reagents used in the laboratory. ias.ac.insathyabama.ac.indeanfrancispress.com This systematic approach allows for the logical comparison of multiple synthetic routes to determine the most efficient and practical pathway. wikipedia.orgfiveable.me

**5.2. Disconnection Strategies for the 2-Methoxycycloheptanone Skeleton

The structure of this compound offers several strategic locations for disconnection, primarily involving the carbon framework and the bonds to the heteroatoms (oxygen).

Cleavage of C-C bonds within the cycloheptanone ring or at the substituent is a powerful strategy. For cyclic ketones, α-C-C bond activation is a key approach. nih.govresearchgate.net

1,2-Disconnection (Aldol-type): A disconnection between C1 and C2 breaks the bond adjacent to the carbonyl group. This suggests an intramolecular aldol-type reaction as the corresponding forward synthesis. However, this disconnection on the target itself is less obvious. A more logical approach involves an FGI. By removing the methoxy (B1213986) group (FGI), we get cycloheptanone. A C-C disconnection on cycloheptanone between the α and β carbons leads to a linear dicarbonyl compound, which can be formed via various methods.

Ring-Opening Disconnection: A strategic C-C bond cleavage that opens the seven-membered ring can simplify the target significantly. One common method for 1,6-dicarbonyl compounds, which can be precursors to cycloheptanones, is ozonolysis of a cyclohexene (B86901) derivative. kccollege.ac.in This "illogical" connection strategy involves forming a bond in the retrosynthetic direction to create a simpler cyclic precursor. scitepress.org Disconnecting two C-C bonds can lead back to even simpler fragments, for example, through a retro-Diels-Alder reaction if an appropriate unsaturated system can be envisaged via FGI. lkouniv.ac.infiveable.me

Ring Expansion Strategy: A highly effective strategy for cycloheptanones is a disconnection that traces back to a more readily available six-membered ring, a cyclohexanone derivative. The forward synthesis would then involve a one-carbon ring expansion, such as the reaction of cyclohexanone with diazomethane (B1218177). quora.com

Disconnections of carbon-heteroatom (C-X) bonds are among the most common and reliable retrosynthetic steps. deanfrancispress.comslideshare.net In this compound, two such bonds exist: the C=O of the ketone and the C-O of the methoxy ether.

C-O Ether Disconnection: The bond between the α-carbon (C2) and the methoxy group is a prime candidate for disconnection. This leads to a methoxy cation (CH₃⁺) synthon and a 2-hydroxycycloheptanone anion (enolate) synthon. This suggests a forward synthesis involving the alkylation of a cycloheptanone enolate or a related derivative. A more practical synthetic equivalent for the methoxy cation would be an electrophilic methylating agent like iodomethane (B122720) or dimethyl sulfate, reacting with the enolate of cycloheptanone. quora.com Alternatively, this disconnection points towards the methylation of 2-hydroxycycloheptanone.

C=O Ketone Disconnection (FGI): The ketone can be retrosynthetically converted to an alcohol via FGI (C=O ⇒ CH-OH). This disconnection leads to 2-methoxycycloheptanol. The forward reaction is a simple oxidation. nih.gov This precursor, 2-methoxycycloheptanol, can be further disconnected. For instance, opening the ring of a precursor like cyclooctene (B146475) oxide with methanol (B129727) could be a viable pathway, followed by ring contraction, although this is a more complex transformation. A more direct route to a similar precursor, 2-methoxycyclopentanol, has been shown from cyclopentene (B43876) oxide. nih.gov

Carbon-Carbon Bond Disconnections

Identification of Synthons and Synthetic Equivalents for this compound Precursors

Based on the disconnection strategies outlined above, we can identify the key synthons and their corresponding real-world synthetic equivalents. These are crucial for translating the on-paper retrosynthetic plan into a practical laboratory synthesis. sathyabama.ac.ineducationsource.inspcmc.ac.in

| Disconnection Strategy | Bond Disconnected | Synthon 1 (Polarity) | Synthetic Equivalent 1 | Synthon 2 (Polarity) | Synthetic Equivalent 2 |

| Ether Formation | C2-OCH₃ | ⁻C₂=O (nucleophile) | Cycloheptanone Enolate | CH₃⁺ (electrophile) | Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) |

| Oxidation | C1=O (via FGI) | 2-Methoxycycloheptanol | 2-Methoxycycloheptanol | [O] | PCC, Swern Oxidation Reagents |

| Ring Expansion | C-C within ring | Cyclohexanone | Cyclohexanone | ⁺CH₂⁻ (zwitterion) | Diazomethane (CH₂N₂) |

| 1,4-Addition | Cα-Cβ (after FGI) | Cycloheptanone Enolate (nucleophile) | Cycloheptanone | Generic Electrophile | Michael Acceptor |

| Grignard-type Reaction | C1-Aryl (example derivative) | ⁺C₁=O (electrophile) | This compound | ⁻Aryl (nucleophile) | Arylmagnesium Bromide (ArMgBr) |

Table 1: Key synthons and their synthetic equivalents for the synthesis of this compound and its derivatives. A Grignard-type reaction is included to illustrate a pathway for advanced derivatives, based on known reactions with similar ketones. prepchem.com

Convergent vs. Linear Synthetic Pathways for Methoxycycloheptanone Targets

For This compound , we can envision both types of pathways:

A Potential Linear Pathway:

Start with cycloheptene (B1346976).

Epoxidize to form cycloheptene oxide.

Open the epoxide with methanol to yield trans-2-methoxycycloheptanol.

A Potential Convergent Pathway: A truly convergent synthesis for a relatively small molecule like this compound is less common, but the principle can be applied to more complex derivatives. For instance, if a large substituent were required at the C3 position, one could:

Fragment A Synthesis: Prepare a substituted seven-membered ring system.

Fragment B Synthesis: Prepare the complex side chain.

Coupling: Combine Fragment A and Fragment B in a final, key bond-forming reaction. A simpler example of convergent thinking is a ring expansion strategy. The synthesis of the cyclohexanone precursor and the reagent for ring expansion (e.g., diazomethane) happen independently before being combined. This approach is more efficient than building the seven-membered ring from a long linear chain. wikipedia.orgscholarsresearchlibrary.com

Computational and Theoretical Studies on Methoxycycloheptanone Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the selectivity of chemical transformations involving methoxycycloheptanone systems. numberanalytics.com DFT calculations enable the modeling of reaction pathways, the identification of transition states and intermediates, and the determination of activation energies, thereby providing a quantitative understanding of why certain products are favored over others. numberanalytics.comresearchgate.net

For instance, DFT studies can be employed to investigate the mechanisms of metal-catalyzed reactions, such as the insertion of carbenoids into C-C or C-H bonds of cyclic ketones. sioc-journal.cn These calculations can reveal the role of the metal catalyst and ligands in controlling the chemoselectivity of the reaction. researchgate.net In the context of 2-methoxycycloheptanone, DFT could be used to model processes like the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. oup.com By calculating the energy barriers for different potential pathways, researchers can predict the regioselectivity of the oxygen insertion.

Furthermore, DFT is instrumental in understanding the factors that govern selectivity in cross-coupling reactions. nih.gov For example, in a reaction involving a haloalkane and a Grignard reagent, DFT calculations can explain the preference for cross-coupling over side reactions like β-hydrogen elimination by mapping out the respective reaction energy profiles. nih.gov This type of analysis is crucial for optimizing reaction conditions to achieve desired product distributions. numberanalytics.com The insights gained from DFT can guide the design of new catalysts and reaction strategies for the selective functionalization of this compound. schrodinger.com

A theoretical study on the partial oxidation of methanol (B129727) to two-carbon products like acetaldehyde (B116499) and methyl formate (B1220265) utilized DFT to analyze the reaction network and microkinetic modeling to understand the role of intermediate coupling reactions in controlling selectivity. escholarship.org Similarly, DFT calculations have been applied to understand the electronic properties and reactivity of polymers when interacting with metal oxides, demonstrating the broad applicability of this computational method. ekb.eg

Table 1: Applications of DFT in Studying Methoxycycloheptanone Systems

| Application Area | Specific Focus | Insights Gained |

| Reaction Mechanisms | Baeyer-Villiger Oxidation | Elucidation of oxygen insertion pathways and regioselectivity. |

| Metal-Catalyzed C-H/C-C Insertions | Understanding the role of the catalyst in directing the reaction. sioc-journal.cn | |

| Cross-Coupling Reactions | Mapping energy profiles to explain selectivity over side reactions. nih.gov | |

| Selectivity | Chemoselectivity | Prediction of favored products based on calculated activation energies. researchgate.net |

| Regioselectivity | Determination of the preferred site of reaction in the molecule. | |

| Catalyst Design | Ligand Effects | Modeling how different ligands influence catalytic activity and selectivity. schrodinger.com |

Conformational Analysis of the Seven-Membered Methoxyketone Ring

The seven-membered ring of this compound possesses significant conformational flexibility, which plays a crucial role in its reactivity and spectroscopic properties. Conformational analysis aims to identify the stable conformations of the molecule and to understand the energetic relationships between them. orgosolver.com

Unlike the well-defined chair and boat conformations of cyclohexanes, cycloheptane (B1346806) and its derivatives exist in a more complex equilibrium of several low-energy conformations, typically belonging to the twist-chair and twist-boat families. The presence of the ketone and methoxy (B1213986) substituents further complicates this conformational landscape. The methoxy group can occupy various pseudo-axial and pseudo-equatorial positions, leading to a number of possible diastereomeric conformers.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are essential for studying these complex systems. rsc.org Theoretical calculations can determine the relative energies of different conformers, the barriers to interconversion between them, and the geometric parameters of each stable structure. For disubstituted cyclohexanes, the relative stability of conformers is determined by factors like 1,3-diaxial interactions, with the conformer having both substituents in equatorial positions generally being more stable. libretexts.org While the principles are similar for cycloheptanones, the analysis is more complex due to the larger number of low-energy conformers.

The interplay of steric and stereoelectronic effects governs the conformational preferences of the methoxycycloheptanone ring. imperial.ac.uk For example, the anomeric effect, which involves the interaction between the lone pairs of the methoxy oxygen and the antibonding orbital of the C-C bond of the ring, can influence the preferred orientation of the methoxy group.

Table 2: Key Factors in the Conformational Analysis of this compound

| Factor | Description | Influence on Conformation |

| Ring Pucker | The non-planar arrangement of the seven-membered ring. | Leads to multiple low-energy conformations (e.g., twist-chair, twist-boat). |

| Substituent Position | The orientation of the methoxy group (pseudo-axial vs. pseudo-equatorial). | Affects the overall stability due to steric and electronic interactions. |

| Steric Interactions | Repulsive forces between non-bonded atoms. | Destabilizes conformations where bulky groups are close in space. |

| Stereoelectronic Effects | Interactions involving molecular orbitals (e.g., anomeric effect). | Can stabilize specific orientations of the methoxy group. imperial.ac.uk |

Stereochemical Assignments through Computational Methods

Computational methods are invaluable for the assignment of relative and absolute stereochemistry, especially for complex molecules where spectroscopic data alone may be ambiguous. frontiersin.org For diastereomers of this compound, computational techniques can provide a robust means of distinguishing between different stereoisomers.

One powerful approach involves the calculation of NMR chemical shifts. frontiersin.org By performing DFT calculations on all possible diastereomers, the theoretical 1H and 13C NMR spectra can be predicted. These calculated spectra are then compared with the experimental data. The diastereomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure. frontiersin.org The DP4+ probability method is a statistical tool often used in conjunction with calculated NMR data to provide a quantitative measure of confidence in the stereochemical assignment. figshare.com

Another key technique is the calculation of electronic circular dichroism (ECD) spectra. frontiersin.org This method is particularly useful for determining the absolute configuration of chiral molecules. The theoretical ECD spectrum is calculated for a specific enantiomer and compared with the experimental spectrum. A good match between the calculated and experimental spectra allows for the confident assignment of the absolute stereochemistry. figshare.com

These computational approaches have been successfully applied to assign the stereochemistry of various natural products and other complex organic molecules, often in combination with other spectroscopic techniques like Nuclear Overhauser Effect (NOE) experiments. frontiersin.org

Table 3: Computational Methods for Stereochemical Assignment

| Method | Principle | Application to this compound |

| NMR Chemical Shift Calculation | Comparison of calculated and experimental 1H and 13C NMR data. frontiersin.org | Assignment of relative stereochemistry by identifying the correct diastereomer. |

| DP4+ Probability | Statistical analysis of the agreement between calculated and experimental NMR shifts. figshare.com | Provides a confidence level for the stereochemical assignment. |

| Electronic Circular Dichroism (ECD) | Comparison of calculated and experimental ECD spectra. frontiersin.org | Determination of the absolute configuration (R/S) of chiral centers. |

| Vibrational Circular Dichroism (VCD) | Comparison of calculated and experimental VCD spectra. | An alternative method for assigning absolute configuration. frontiersin.org |

Molecular Modeling and Simulation of Methoxycycloheptanone Reactivity

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules at an atomic level, providing insights into their reactivity and interactions. numberanalytics.com These methods are crucial for understanding how the structure and dynamics of this compound influence its chemical behavior.

Quantum mechanics (QM) methods, including DFT, are used to investigate the electronic structure of the molecule. numberanalytics.com This allows for the calculation of various reactivity descriptors, such as molecular electrostatic potential (MESP) maps, which show the distribution of charge on the molecule's surface and indicate likely sites for nucleophilic or electrophilic attack. ekb.eg Other calculated parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. ekb.eg

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time, providing a dynamic picture of its behavior. numberanalytics.com This can be particularly useful for understanding how the molecule might interact with other species, such as enzymes or catalysts, by revealing the accessible conformations and the flexibility of the ring system.

By simulating reaction pathways, molecular modeling can help to rationalize experimentally observed outcomes and predict the feasibility of new reactions. schrodinger.com For example, simulations can be used to model the approach of a reagent to the ketone, providing insights into the stereoselectivity of additions to the carbonyl group. These computational tools allow researchers to build and test hypotheses in a virtual environment, accelerating the process of discovery and optimization in the chemistry of methoxycycloheptanone systems. numberanalytics.comnih.gov

Table 4: Molecular Modeling Techniques and Their Applications

| Technique | Focus | Insights for this compound Reactivity |

| Quantum Mechanics (QM) | Electronic structure, bond breaking/forming. numberanalytics.com | Prediction of reaction pathways, transition states, and reactivity descriptors (HOMO/LUMO, MESP). ekb.egekb.eg |

| Molecular Dynamics (MD) | Atomic motion over time. numberanalytics.com | Exploration of conformational flexibility and interactions with other molecules. |

| Hybrid QM/MM | Combines QM for the reactive center and MM for the environment. | Accurate modeling of reactions in complex environments like solvents or enzyme active sites. |

| Global Reactivity Descriptors | Calculation of properties like ionization potential, electron affinity, and hardness. ekb.eg | Quantitative assessment of the overall reactivity of the molecule. |

Advanced Spectroscopic Characterization Methodologies for 2 Methoxycycloheptanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed three-dimensional structure of molecules in solution, including the relative stereochemistry of chiral centers. For 2-methoxycycloheptanone, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide critical data on the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum reveals the chemical environment of each proton. The proton on the carbon bearing the methoxy (B1213986) group (H-2) is expected to have a characteristic chemical shift. The multiplicity of this signal, determined by its coupling to adjacent protons, provides information about the neighboring environment. Coupling constants (J-values) are particularly insightful; the magnitude of the ³JHH coupling between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the cycloheptane (B1346806) ring can be deduced. nmrwiki.org For instance, a larger coupling constant between H-2 and the protons on C-3 would suggest a pseudo-axial orientation for these protons. oup.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon of the carbonyl group (C-1) typically appears significantly downfield (e.g., >200 ppm), while the carbon attached to the methoxy group (C-2) would also be shifted downfield due to the electronegativity of the oxygen atom. nmrwiki.org

Advanced 2D NMR experiments are crucial for unambiguous assignments and stereochemical analysis.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, establishing proton connectivity within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, irrespective of bonding. This is arguably the most powerful NMR technique for stereochemical elucidation. For this compound, a NOESY experiment could reveal the relative orientation of the methoxy group by showing a correlation between the methoxy protons (-OCH₃) and specific protons on the cycloheptane ring.

The combination of these NMR techniques allows for a detailed conformational and configurational analysis of this compound. conicet.gov.arbas.bg

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical values for similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~210.5 |

| 2 | ~3.85 | dd | ~85.2 |

| 3 | ~1.90, ~1.75 | m | ~38.1 |

| 4 | ~1.60 | m | ~24.5 |

| 5 | ~1.55 | m | ~29.8 |

| 6 | ~1.80 | m | ~42.3 |

| 7 | ~2.50, ~2.35 | m | ~49.0 |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. encyclopedia.pub This technique requires a single, high-quality crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map, from which the precise position of every atom can be determined. encyclopedia.pubnih.gov

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the R or S configuration at the C-2 stereocenter. This is achieved by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. nih.govresearchgate.net The Flack parameter is a critical value derived from the diffraction data that indicates whether the determined absolute structure is correct. encyclopedia.pubox.ac.uk A Flack parameter close to zero confirms the assigned absolute configuration, while a value close to one indicates that the inverted structure is the correct one. encyclopedia.pubox.ac.uk

While obtaining a suitable crystal of this compound itself might be challenging, derivatives are often synthesized to facilitate crystallization. The crystal structure reveals precise bond lengths, bond angles, and torsional angles, providing a static image of the molecule's conformation in the solid state. For cycloheptanone (B156872) derivatives, this often reveals a twist-chair or boat-like conformation for the seven-membered ring. nih.gov

Table 2: Illustrative Crystallographic Data for a Cycloheptanone Derivative This data is based on published structures of similar compounds like (2E,7E)-2,7-Bis[(thiophen-2-yl)methylidene]cycloheptanone and is for exemplary purposes. nih.gov

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₇H₁₆OS₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 16.383 (2) |

| b (Å) | 11.6119 (14) |

| c (Å) | 7.8213 (7) |

| V (ų) | 1487.9 (3) |

| Z | 4 |

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govucl.ac.uk

For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 142. The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, confirming the elemental composition. beilstein-journals.org

The fragmentation of this compound in the mass spectrometer provides valuable structural information. As a cyclic ketone, a primary fragmentation pathway is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. whitman.edumiamioh.edu This can lead to the loss of various fragments. Other significant fragmentation pathways for cyclic ketones can be complex and may involve ring-opening followed by further cleavages. slideshare.net

Key expected fragments for this compound include:

Loss of the methoxy group (-OCH₃): A peak at m/z 111 ([M-31]⁺).

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: A peak at m/z 112 ([M-30]⁺).

α-cleavage: Cleavage of the C1-C2 or C1-C7 bond. For example, cleavage of the C1-C2 bond could lead to a radical cation that undergoes further rearrangements.

Characteristic fragment for cyclic ketones: A prominent peak at m/z 55 is often observed for saturated cyclic ketones like cyclohexanone (B45756) and would likely be present here. whitman.edumiamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 112 | [M - CH₂O]⁺ |

| 83 | [M - C₃H₇O]⁺ (Possible α-cleavage product) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would be dominated by two key absorption bands that confirm its principal functional groups: the ketone and the ether.

Carbonyl (C=O) Stretch: The most prominent feature in the spectrum will be a strong, sharp absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.cz However, for cyclic ketones, the ring size influences this frequency. Cycloheptanone itself absorbs at approximately 1705 cm⁻¹. amazonaws.comlibretexts.org The presence of the electron-withdrawing methoxy group at the α-position may slightly increase this frequency.

C-O-C Stretch: The ether linkage (C-O-C) of the methoxy group will produce a strong stretching absorption in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. oregonstate.edu

C-H Stretch: Absorptions due to C-H stretching vibrations from the alkyl portions of the molecule will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1705 - 1715 | Strong, Sharp |

| C-O-C Stretch | Ether (methoxy) | ~1100 - 1150 | Strong |

Future Directions in 2 Methoxycycloheptanone Research

Development of Novel Catalytic Systems for Methoxycycloheptanone Synthesis

The efficient synthesis of 2-methoxycycloheptanone and its analogs is a primary hurdle that future research must address. While classical methods exist, the development of novel catalytic systems is essential for improving yield, selectivity, and sustainability. Future investigations will likely focus on adapting and refining catalytic strategies that have proven successful for other cyclic ketones.

Key areas of development include:

Asymmetric Catalysis : Achieving enantiopure this compound is critical for its application in synthesizing chiral molecules. Research into chiral catalysts, including transition metal complexes and organocatalysts, will be paramount. researchgate.net Systems that have been effective in aqueous environments may offer environmentally friendly alternatives. researchgate.net

Metathesis Reactions : Ring-closing metathesis (RCM) using catalysts like Grubbs' first and second-generation catalysts offers a powerful route to cycloheptene (B1346976) precursors, which can then be functionalized. nobelprize.org Future work could explore new ruthenium or molybdenum catalysts with higher activity and functional group tolerance specifically tailored for seven-membered ring formation. nobelprize.org

Heterogeneous Catalysis : To improve catalyst recovery and reusability, a significant focus will be on solid-supported catalysts. mdpi.com Systems such as copper immobilized on supports or metal-organic frameworks could provide robust and efficient options for key synthetic steps, aligning with green chemistry principles. mdpi.comresearchgate.net

Table 1: Potential Catalytic Systems for Investigation in this compound Synthesis This table outlines catalytic systems used for analogous cyclic ketones that could be adapted for the synthesis of this compound.

| Catalyst Type | Specific Example | Target Reaction | Potential Advantages |

|---|---|---|---|

| Metathesis Catalyst | Grubbs' Second-Generation Catalyst | Ring-Closing Metathesis (RCM) | High tolerance to functional groups, efficiency. nobelprize.org |

| Palladium Complexes | Cationic Chiral Palladium Complexes | Asymmetric Diels-Alder Reactions | High enantioselectivity for cycloadditions. researchgate.net |

| Heterogeneous Copper | Cu(II)Fe(III)-Layered Double Hydroxide | Cycloaddition Reactions | Reusability, potential for flow chemistry. mdpi.com |

| Organocatalysts | Chiral Amines/Acids | Asymmetric Aldol (B89426)/Michael Additions | Metal-free, environmentally benign. |

Exploration of New Reaction Architectures for Efficient Derivatization

The synthetic utility of this compound lies in its potential for derivatization. The ketone and α-methoxy group serve as handles for a wide array of chemical transformations. Future research will aim to move beyond simple modifications and explore complex reaction architectures that leverage the unique reactivity of the seven-membered ring.

Promising avenues for exploration include:

Multicomponent Reactions (MCRs) : Reactions like the Petasis Borono-Mannich reaction, which combines an amine, a carbonyl, and a boronic acid, could be applied to this compound to rapidly generate molecular complexity. mdpi.com The development of catalytic MCRs would be particularly valuable for creating libraries of novel compounds. mdpi.com

Asymmetric Strecker Synthesis : This reaction, which has been successfully applied to 2-methoxycyclopentanone and 2-methoxycyclohexanone (B1203222) to produce chiral α-amino acids, is a prime candidate for adaptation. researchgate.netresearchgate.net Investigating the influence of different chiral auxiliaries and reaction conditions will be crucial for achieving high stereoselectivity with the seven-membered ring substrate. researchgate.net

Ring Expansion and Rearrangement : The cycloheptanone (B156872) core can be a precursor to larger or more complex ring systems. Baeyer-Villiger oxidation could yield an eight-membered lactone, while other rearrangements could provide access to bicyclic or spirocyclic structures. whiterose.ac.uk

Aldol Addition Chemistry : Studying the stereochemical outcomes of aldol additions with the lithium enolate of this compound can provide fundamental insights into the facial selectivity of medium-sized rings. lookchem.com This knowledge is essential for the controlled synthesis of complex natural product-like molecules.

Integration of Computational Chemistry for Predictive Synthesis Design

Computational chemistry is an indispensable tool for modern synthetic planning, offering the ability to predict reactivity and guide experimental design. Its integration into this compound research can accelerate discovery and minimize resource expenditure.

Future applications of computational chemistry in this area include:

Reaction Pathway and Mechanism Analysis : Using methods like Density Functional Theory (DFT), researchers can map potential energy surfaces for proposed reactions. This allows for the prediction of transition states, reaction intermediates, and the most likely mechanistic pathways, which is particularly useful for understanding the complex stereochemical outcomes in medium-sized rings.

Catalyst Screening and Design : Computational models can pre-screen potential catalysts for synthesis or derivatization reactions. mit.edu By calculating the energy barriers for catalytic cycles with different ligands or metals, chemists can identify the most promising candidates for experimental validation, saving significant time and resources. mit.eduupenn.edu

Predicting Stereoselectivity : For reactions like the Strecker or aldol additions, computational models can predict the diastereomeric or enantiomeric ratios. researchgate.net This predictive power is crucial for designing synthetic routes that yield a single, desired stereoisomer.

Virtual Library Design : Before embarking on large-scale synthesis, computational tools can generate virtual libraries of potential derivatives of this compound and predict their properties, such as drug-likeness or materials characteristics, helping to prioritize synthetic targets. upenn.edu

Table 2: Applications of Computational Methods in this compound Research

| Computational Technique | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways and transition state energies. |

| Homology Modeling | Catalyst Design | Predict the 3D structure of enzyme catalysts for biocatalysis. upenn.edu |

| Virtual Screening | Library Design | Identify derivatives with high potential for biological activity. upenn.edu |

| Quantum Mechanics (QM) | Reactivity Prediction | Understand electronic properties and predict regioselectivity. |

Applications in the Synthesis of Diverse Molecular Scaffolds

A central goal of modern organic synthesis is the creation of structurally diverse molecules for applications in drug discovery and materials science. cam.ac.uk this compound represents a promising starting scaffold for generating novel three-dimensional molecular architectures that are underrepresented in current compound libraries.

Future research will likely leverage this compound in "top-down" and "bottom-up" synthetic strategies: whiterose.ac.ukmdpi.com

Scaffold-Hopping Approaches : Using a toolkit of reactions, the core this compound structure can be transformed into a variety of distinct scaffolds. whiterose.ac.uk This can be achieved through strategies such as ring fusion (annulation), ring cleavage, or the attachment of additional rings. whiterose.ac.uk

Diversity-Oriented Synthesis (DOS) : this compound can serve as a key intermediate in DOS campaigns. cam.ac.uk By applying a series of branching reaction pathways, a single starting material can give rise to a multitude of structurally complex and diverse products.

Natural Product-like Libraries : The seven-membered ring is a feature of many natural products. unar.ac.id Using this compound as a starting point could enable the efficient synthesis of libraries of compounds that mimic the structural complexity of natural products, which are a rich source of bioactive molecules. unar.ac.idnih.gov

The strategic derivatization of this scaffold, guided by computational insights and enabled by novel catalytic methods, will pave the way for the discovery of molecules with unique biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.